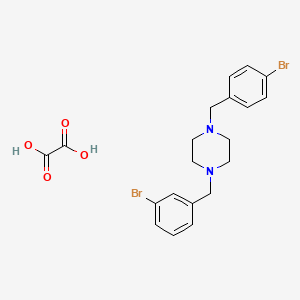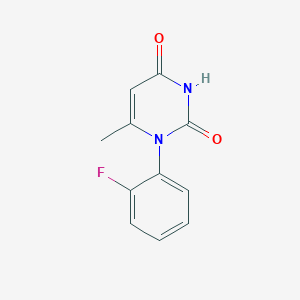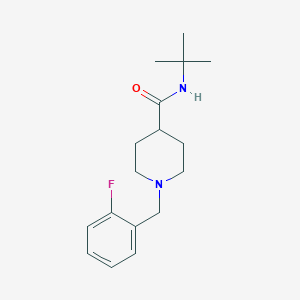
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of biphenyl, which is a common organic compound that has been used in various applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but several studies have provided insight into its potential targets. In cancer cells, this compound has been shown to inhibit the activity of the AKT/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response. These mechanisms may contribute to the anti-cancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound in cell and animal models. In cancer cells, this compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its neuroprotective properties. In animal models, this compound has been shown to improve motor function and reduce neuroinflammation in models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Several future directions for the research on (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine can be identified. First, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer and neurodegenerative diseases. Second, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of various diseases. Third, clinical trials are needed to evaluate the therapeutic potential of this compound in humans. Finally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and pharmacokinetics.
Métodos De Síntesis
The synthesis of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine involves the reaction of 3-bromobenzyl chloride with 4-methoxy-3-biphenylamine in the presence of a base, such as potassium carbonate. The reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. This synthesis method has been successfully used in several studies to produce this compound with high purity and yield.
Aplicaciones Científicas De Investigación
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These findings suggest that this compound may have broad therapeutic potential in the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO/c1-23-20-11-10-17(16-7-3-2-4-8-16)13-19(20)22-14-15-6-5-9-18(21)12-15/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGTEQJLFCHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)


![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)


![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)

![N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)

![1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)